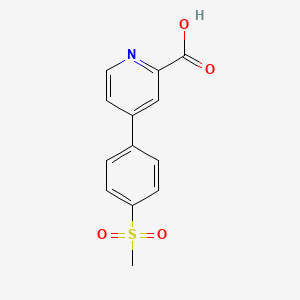

4-(4-Methylsulfonylphenyl)picolinic acid

Description

Contextualization of the Picolinic Acid Chemical Scaffold in Bioactive Molecules

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and an isomer of nicotinic acid. wikipedia.org It is an endogenous metabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway. nih.gov Beyond its biological origins, the picolinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net

This scaffold's significance stems from its ability to act as a bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.org This property is crucial for its role in facilitating the absorption of these essential ions in the body. nih.gov Furthermore, derivatives of picolinic acid have been explored for a wide range of therapeutic applications, including the treatment of respiratory disorders and as enzyme inhibitors. google.comnih.gov For instance, some picolinic acid derivatives have shown potential in modulating the activity of enzymes implicated in various diseases. nih.gov The structural rigidity of the pyridine (B92270) ring combined with the versatile reactivity of the carboxylic acid group makes it an attractive starting point for the synthesis of new drugs. pensoft.netumsl.edu

The Methylsulfonylphenyl Moiety as a Pharmacophore in Medicinal Chemistry

The methylsulfonylphenyl group is a prominent pharmacophore, a molecular feature responsible for a drug's biological activity. This moiety is most famously incorporated in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, or "coxibs." benthamscience.comnih.gov The methylsulfonyl (SO2Me) group plays a critical role in the selective binding of these drugs to the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform. benthamscience.com This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

The electronic properties of the sulfonyl group, being a strong electron-withdrawing group, and its ability to participate in hydrogen bonding are key to its function as a pharmacophore. benthamscience.com Numerous studies have demonstrated that the inclusion of the 4-methylsulfonylphenyl moiety into various molecular scaffolds can confer potent and selective COX-2 inhibitory activity. benthamscience.comnih.gov

Rationale for Academic Investigation of 4-(4-Methylsulfonylphenyl)picolinic Acid

The academic investigation into this compound is founded on the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The rationale is to leverage the established properties of both the picolinic acid scaffold and the methylsulfonylphenyl moiety.

The primary hypothesis is that the methylsulfonylphenyl group will direct the molecule to the COX-2 enzyme, a key target in inflammation, while the picolinic acid scaffold could offer additional binding interactions or favorable pharmacokinetic properties. The nitrogen atom in the pyridine ring and the carboxylic acid group of the picolinic acid moiety can participate in various non-covalent interactions, potentially enhancing the binding affinity and selectivity for its biological target.

Overview of Research Methodologies and Thematic Areas

The investigation of this compound is expected to encompass a multidisciplinary approach, integrating synthetic organic chemistry, in vitro and in vivo pharmacology, and computational modeling.

Key research areas would likely include:

Chemical Synthesis: Development of efficient and scalable synthetic routes to produce this compound and its derivatives. This would likely involve cross-coupling reactions to link the pyridine and phenyl rings.

Biological Evaluation: Screening the compound for its inhibitory activity against COX-1 and COX-2 enzymes to determine its potency and selectivity. Further studies might explore its effects on cancer cell proliferation, as both picolinic acid derivatives and COX-2 inhibitors have shown anticancer properties. nih.gov

Molecular Modeling: Utilizing computational techniques such as molecular docking to predict and rationalize the binding mode of the compound within the active site of its target enzymes. benthamscience.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how modifications to the chemical structure impact biological activity.

Detailed Research Findings

While specific research findings on this compound are not yet widely published, the extensive literature on its constituent moieties provides a strong basis for its potential. The following tables summarize the properties of related compounds, illustrating the potential of this novel molecule.

Table 1: Bioactivity of Picolinic Acid Derivatives

| Derivative | Biological Activity | Reference |

| Streptonigrin | Antitumor and antibacterial | nih.gov |

| Fusaric Acid | Antibiotic | nih.gov |

| Aminopicolinic acid derivatives | Ligands for transition metals, potential antimicrobial and SOD activities | umsl.edu |

| Picolinic acid | Neuroprotective, immunological, and anti-proliferative effects | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEXUULGDAENLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 4 Methylsulfonylphenyl Picolinic Acid and Analogues

Established Precursor Synthesis Pathways for Picolinic Acid Derivatives

The formation of the picolinic acid core, or pyridine-2-carboxylic acid, can be achieved through several well-established chemical routes, ranging from large-scale industrial processes to more versatile laboratory-scale methods adaptable for creating diverse analogues.

Strategies Involving Pyridine (B92270) Ammoxidation and Hydrolysis

On a commercial scale, a primary method for producing picolinic acid begins with 2-picoline (α-picoline). wikipedia.org This process involves the vapor-phase ammoxidation of 2-picoline, where it is reacted with ammonia (B1221849) and oxygen over a catalyst to yield 2-cyanopyridine. wikipedia.orggoogle.com The resulting nitrile is then subjected to hydrolysis, which converts the cyano group into a carboxylic acid, thereby forming picolinic acid. wikipedia.org This two-step method is efficient for large-scale production. wikipedia.orggoogle.com European patents have described highly selective catalysts for the ammoxidation of alkylpyridines to cyanopyridines, which are key intermediates for pyridine carboxylic acids. google.com

Oxidative Approaches to Picolinic Acid Formation

In a laboratory setting, direct oxidation of 2-methylpyridine (B31789) (α-picoline) is a common and effective strategy for synthesizing picolinic acid. wikipedia.org This approach utilizes strong oxidizing agents to convert the methyl group at the 2-position of the pyridine ring into a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a frequently used reagent for this transformation. wikipedia.orgorgsyn.org Other oxidative methods include the use of nitric acid. wikipedia.org The choice of oxidant can be tailored based on the desired scale and substrate tolerance.

Table 1: Comparison of Oxidative Methods for Picolinic Acid Formation

| Starting Material | Oxidizing Agent | Scale | Key Features |

|---|---|---|---|

| 2-Methylpyridine (α-Picoline) | Potassium Permanganate (KMnO₄) | Laboratory | A common and well-documented laboratory preparation. orgsyn.org |

| 2-Methylpyridine (α-Picoline) | Nitric Acid (HNO₃) | Laboratory/Industrial | An alternative strong oxidizing agent for the conversion. wikipedia.org |

Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to create functionalized aromatic and heteroaromatic systems. These methods offer high selectivity and functional group tolerance, making them invaluable for synthesizing picolinic acid derivatives. nih.gov Palladium catalysts can facilitate C-H activation, allowing for the direct arylation, alkenylation, or alkylation of the pyridine ring, often with excellent regioselectivity. nih.govacs.org

A common strategy involves the use of pyridine N-oxides, which can direct the functionalization to the ortho position (C2). nih.govrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for creating C-C bonds by reacting a halogenated pyridine with a boronic acid or ester. nih.govacs.org For instance, 2,4-dichloropyridines can be selectively coupled at the C-4 position with boronic esters, providing a route to 4-substituted pyridines. acs.org These reactions are fundamental for introducing diverse substituents onto the pyridine core, enabling the rapid exploration of analogues for drug discovery. nih.gov

Integration of the 4-Methylsulfonylphenyl Group into Picolinic Acid Core

The construction of the target molecule, 4-(4-methylsulfonylphenyl)picolinic acid, requires the formation of two key structural features: the aryl sulfone moiety and the C-C bond linking the phenyl and pyridine rings.

Approaches for Introducing Aryl Sulfone Moieties

The aryl sulfone group is a common pharmacophore found in various therapeutic agents. Its synthesis can be accomplished through several reliable methods. A prominent strategy for forming diaryl sulfones is the palladium-catalyzed Suzuki-type coupling reaction between an arylsulfonyl chloride and an aryl boronic acid. organic-chemistry.orgchemrevlett.com This method is noted for its mild conditions and efficiency in producing unsymmetrical diaryl sulfones. organic-chemistry.org

Alternatively, copper-catalyzed cross-coupling reactions can be employed, reacting arylboronic acids with sulfinic acid salts to afford a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org Other sulfonylating agents include sulfonyl hydrazides and even inorganic sulfur dioxide sources like sodium metabisulfite, which can be used in three-component reactions with boronic acids and a methylating agent to construct aryl methyl sulfones. chemrevlett.comnih.gov

Table 2: Selected Methods for Aryl Sulfone Synthesis

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-type Coupling | Aryl Boronic Acid + Arylsulfonyl Chloride | Palladium | Mild and efficient for unsymmetrical diaryl sulfones. organic-chemistry.orgchemrevlett.com |

| Copper-Catalyzed Coupling | Arylboronic Acid + Sulfinic Acid Salt | Copper | Proceeds under ambient conditions. organic-chemistry.org |

| Copper-Promoted Coupling | Arylboronic Acid + Arylsulfonyl Hydrazide | Copper(II) Acetate | Ligand-free, proceeds at room temperature. chemrevlett.com |

Coupling Reactions for Phenyl and Pyridyl Ring Linkage

The pivotal step in synthesizing this compound is the formation of the biaryl linkage between the picolinic acid core and the 4-methylsulfonylphenyl group. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its robustness, high functional group tolerance, and the commercial availability of the required building blocks. nih.govmdpi.com

A plausible synthetic route involves the coupling of a 4-halopicolinic acid derivative (e.g., methyl 4-chloropicolinate or methyl 4-bromopicolinate) with (4-methylsulfonyl)phenylboronic acid. This reaction is catalyzed by a palladium complex, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base like potassium carbonate. nih.gov The ester group serves as a protecting group for the carboxylic acid during the coupling and can be easily hydrolyzed in a subsequent step to yield the final product. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of analogues by varying either the picolinic acid or the boronic acid component. nih.govmdpi.com While Suzuki coupling is dominant, other cross-coupling reactions like Negishi (using organozinc reagents) and Stille (using organotin reagents) also provide powerful, complementary strategies for forging phenyl-pyridyl bonds. mdpi.com

Table 3: Example Catalyst Systems for Suzuki-Miyaura Coupling of Pyridyl Halides

| Catalyst | Ligand | Base | Application Example |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | dppf (integrated) | K₂CO₃ | Coupling of halogen-substituted pyridines with phenyl boronic acids. nih.gov |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aqueous Base | Cost-effective system for large-scale synthesis. nih.gov |

| Pd(dba)₂ | XPhos | N/A | Negishi coupling of 2-pyridyl zinc halides with bromopyridines. mdpi.com |

Targeted Sulfone Formation Methodologies

The formation of the sulfone group is a critical step in the synthesis of this compound and its analogues. This transformation is typically achieved through the oxidation of a corresponding sulfide (B99878) (thioether) precursor, such as 4-(4-methylthiophenyl)picolinic acid. The choice of oxidizing agent and reaction conditions is crucial to ensure high-yield conversion to the sulfone without over-oxidation or degradation of the heterocyclic picolinic acid ring.

Commonly employed methods for this type of sulfide-to-sulfone oxidation include the use of peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). nih.gov This reagent is effective but requires careful control of stoichiometry and temperature to prevent the formation of sulfoxide (B87167) intermediates or undesired side reactions.

Another widely used and robust oxidizing agent is hydrogen peroxide, often in the presence of a catalytic amount of a Lewis or Brønsted acid. nih.gov For industrial-scale synthesis, processes may involve reacting a precursor like 4,4′-dichlorodiphenyl sulfoxide with an oxidizing agent in a linear carboxylic acid solvent, carefully controlling temperature and water content to maximize yield and purity of the resulting sulfone. google.com

Alternative strategies for constructing the methylsulfonylphenyl moiety can also be employed earlier in the synthesis. These include Friedel-Crafts-type sulfonylation reactions or the alkylation of sulfinate salts. nih.gov More recent methodologies focus on developing novel reagents that allow for the direct introduction of the methyl sulfone group onto aromatic or heteroaromatic rings, potentially streamlining the synthetic sequence. nih.gov For instance, a key intermediate like 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine can be prepared via a multi-step sequence that involves oxidation of a methylthio group at a later stage. nih.gov

Stereoselective Synthesis of this compound Derivatives (if applicable)

The core structure of this compound is achiral and therefore does not require stereoselective synthesis. However, stereoselectivity becomes a critical consideration when designing and synthesizing derivatives where chirality is introduced, typically through substitution on the picolinic acid ring or on a side chain.

For example, if a substituent introduced onto the picolinic acid ring creates a stereocenter, a stereoselective synthesis would be necessary to obtain a specific enantiomer or diastereomer. Methodologies for achieving this can be diverse. One approach involves the use of chiral catalysts or auxiliaries during the synthetic process. For instance, the stereoselective addition of reagents to a precursor molecule can be directed by a chiral catalyst, such as in the diastereoselective hydrogenation of a double bond using a Crabtree catalyst to yield a specific stereoisomer. elsevierpure.com

Another strategy is the stereoselective synthesis of a key chiral intermediate which is then incorporated into the final molecule. For example, the synthesis of chiral 4-substituted prolinol derivatives can be achieved through methods like Suzuki-Miyaura cross-coupling followed by stereodivergent hydrogenation. elsevierpure.com Similarly, the synthesis of specific enantiomers of bicyclic morpholines, which could serve as complex substituents, has been developed using chiral starting materials and key steps like crystallization-induced diastereomer transformation and intramolecular SN2 ring closure. sci-hub.se

In the context of nucleoside derivatives, stereoselective synthesis is paramount. Epoxidation of unsaturated precursors followed by stereoselective ring-cleavage with organoaluminum reagents can yield specific 4'-alpha-methylated products, demonstrating how stereochemistry can be precisely controlled at a specific position. nih.gov While not directly applied to this compound in the available literature, these principles of stereoselective synthesis are fundamental for creating chiral derivatives.

Chemical Modifications and Analog Design around the this compound Core

The this compound scaffold serves as a versatile template for chemical modification to explore structure-activity relationships and optimize molecular properties. Analog design strategies typically focus on three main areas: varying substituents on the picolinic acid ring, modifying the methylsulfonylphenyl moiety, and replacing the carboxylic acid group with bioisosteres.

Modifying the picolinic acid ring allows for the systematic probing of how changes in sterics and electronics affect the molecule's interactions with biological targets. The picolinic acid structure, a derivative of pyridine, offers several positions for substitution. wikipedia.org

Research into related structures demonstrates a wide range of possible modifications. For example, in the synthesis of intermediates for other complex molecules, picolinic acid derivatives have been substituted with halogens (like bromine), methoxy (B1213986) groups, and trifluoromethyl groups. google.com These substituents can be introduced and subsequently transformed; for instance, a bromine atom can be replaced with a primary amine using aqueous ammonia and a copper catalyst. google.com The synthesis of 5-substituted picolinic acid compounds, such as those with a 1,2-dihydroxypropyl group, has also been achieved through fermentation and subsequent chemical modification. google.com

The table below illustrates examples of substituent variations on the picolinic acid ring, drawn from synthetic procedures for related compounds.

| Parent Structure | Position of Substitution | Substituent | Resulting Derivative Class | Reference |

| Picolinic Acid | 5 | Butyl | 5-Butylpicolinic acid | google.com |

| Picolinic Acid | 3, 5, 6 | Bromo, Methoxy, Trifluoromethyl | Substituted Picolinic Acids | google.com |

| Picolinic Acid | 4 | Chloro | 4-Chloropicolinic acid | chemicalbook.com |

| Picolinic Acid | 5 | 1,2-dihydroxypropyl | 5-(1,2-dihydroxypropyl)picolinic acid | google.com |

These examples highlight the chemical tractability of the picolinic acid core, allowing for the introduction of a diverse array of functional groups to fine-tune molecular properties.

The methylsulfonylphenyl group is a key structural feature, often found in compounds designed as enzyme inhibitors due to its specific chemical properties. nih.gov Modifications to this part of the molecule can influence potency, selectivity, and pharmacokinetic properties. A series of 4-methylsulfonylphenyl derivatives have been synthesized and evaluated for preferential COX-2 inhibition, demonstrating the importance of this moiety. nih.gov

Strategies for modification can include:

Altering the Oxidation State: While the sulfone (SO₂) is common, the corresponding sulfide (S) or sulfoxide (SO) represent direct analogues with different hydrogen bonding capabilities and geometries. Synthesis often proceeds through the sulfide, which is then oxidized. nih.govnih.gov

Varying the Alkyl Group: Replacing the methyl group on the sulfone with other alkyl or functionalized alkyl groups (e.g., ethyl, CHF₂, CF₃) can alter lipophilicity and metabolic stability. nih.gov

Substitution on the Phenyl Ring: Introducing substituents onto the phenyl ring of the methylsulfonylphenyl group can modulate electronic properties and create new interactions with target proteins. Research on related benzenesulfonates shows that adding pyridinyl moieties to the phenyl ring can lead to potent antimitotic agents. nih.gov

The table below summarizes potential modifications to this moiety based on general synthetic strategies.

| Modification Type | Original Group | Modified Group Example | Potential Impact | Reference |

| Oxidation State | -SO₂CH₃ | -S-CH₃ or -SO-CH₃ | Altered H-bonding, polarity | nih.govnih.gov |

| Sulfone Substituent | -SO₂CH₃ | -SO₂CF₃ | Modified electronics, lipophilicity | nih.gov |

| Phenyl Ring Substitution | Phenyl | Pyridinyl | Altered electronics, target interaction | nih.gov |

These modifications provide a rational basis for designing analogues with tailored properties.

The carboxylic acid group of picolinic acid is a critical functional group, often involved in binding to biological targets through hydrogen bonding or ionic interactions. nih.gov However, carboxylic acids can sometimes limit cell permeability or be susceptible to certain metabolic pathways. enamine.net Bioisosteric replacement is a key strategy in medicinal chemistry to replace the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties while offering improved pharmacological or physicochemical profiles. nih.govdrughunter.com

A wide range of carboxylic acid bioisosteres have been explored in drug design. nih.gov These can be broadly categorized as acidic (ionizable) or non-ionizable replacements.

Common Acidic Bioisosteres:

Tetrazoles: Tetrazoles are one of the most common carboxylic acid surrogates. Their pKa is similar to that of carboxylic acids, allowing them to exist as anions at physiological pH. nih.govdrughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to improve potency and bioavailability in some drug candidates. drughunter.com

Acyl Sulfonamides: These groups are also acidic, with pKa values falling within the range of carboxylic acids, and can serve as effective mimics. nih.gov They offer different geometric and hydrogen bonding patterns compared to the carboxylate group. nih.gov

Hydroxamic Acids & Hydroxypyridinones: These groups are effective metal-binding pharmacophores and can replace carboxylic acids in contexts such as metalloenzyme inhibition. acs.org

The table below presents several well-established bioisosteric replacements for carboxylic acids.

| Bioisostere Group | Typical pKa Range | Key Features | Reference |

| Tetrazole | ~4.5 - 5.0 | Acidic, planar, aromatic | nih.govdrughunter.com |

| Acyl Sulfonamide | ~4.0 - 5.0 | Acidic, tetrahedral geometry | nih.gov |

| Hydroxamic Acid | ~8.0 - 9.0 | Metal chelation, less acidic | enamine.net |

| Hydroxypyridinone | Varies | Strong metal chelation | acs.org |

| Squaric Acid | ~1.5, 3.5 | Di-acidic, planar | nih.gov |

Molecular Interactions and Biochemical Target Elucidation

Enzyme Inhibition Studies of 4-(4-Methylsulfonylphenyl)picolinic Acid Analogues

The core structure, featuring a 4-methylsulfonylphenyl group, is a recognized pharmacophore in medicinal chemistry, particularly for its role in inhibiting cyclooxygenase enzymes. Investigations have extended to other enzyme families to elucidate the broader biochemical profile of its derivatives.

Analogues bearing the 4-methylsulfonylphenyl moiety have been extensively evaluated for their ability to inhibit cyclooxygenase (COX) isoenzymes. These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. researchgate.net

A series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives demonstrated weak inhibition of COX-1 but potent activity against human recombinant COX-2. nih.gov For instance, hydrazone derivatives within this series showed COX-2 IC50 values ranging from 0.10 to 0.31 µM, with high selectivity indices (SI) from 31.29 to 132. nih.gov Similarly, novel benzimidazole (B57391) derivatives with the same pharmacophore showed potent COX-2 inhibition, with compound 11b having a COX-2 IC50 of 0.10 µM and a selectivity index of 134. researchgate.net Another study on phenoxy acetic acid derivatives identified compounds with COX-2 IC50 values as low as 0.06 µM and selectivity indices up to 133.34 when compared to celecoxib. mdpi.com The diaryl structure and the SO2CH3 group are considered important for fitting into the larger active site of COX-2 while being too large for the COX-1 active site, thus conferring selectivity. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by 4-Methylsulfonylphenyl Analogues

| Compound Class | Specific Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|---|

| 2-(4-Methylsulfonylphenyl) Indole Hydrazones | 7a-k (range) | 9.14 - 13.2 | 0.10 - 0.31 | 31.29 - 132 |

| 2-(4-Methylsulfonylphenyl) Benzimidazoles | 11b | 13.4 | 0.10 | 134 |

| 2-(4-Methylsulfonylphenyl) Benzimidazoles | 11k | >25 | 0.12 | >208 |

| 2-(4-Methylsulfonylphenyl) Benzimidazoles | 12b | 16.2 | 0.14 | 115.7 |

| Phenoxy Acetic Acid Derivatives | 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |

| Phenoxy Acetic Acid Derivatives | 5d | 8.00 ± 0.20 | 0.08 ± 0.01 | 100.00 |

Data sourced from multiple studies. nih.govresearchgate.netmdpi.com

As of the latest available research, specific in vitro assay data detailing the inhibitory effects of this compound or its direct analogues on the specified kinases—Apoptosis Signal-regulating Kinase 1 (ASK1), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Lysine Demethylase 4 (KDM4), Lysine Demethylase 5B (KDM5B), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)—are not prominently documented in the scientific literature.

While various compounds are being investigated as inhibitors of the SARS-CoV-2 main protease (3CLpro or Mpro), there is currently a lack of specific published studies demonstrating the in vitro inhibitory activity of this compound or its close analogues against this viral enzyme. researchgate.netchemrxiv.org

The lipoxygenase (LOX) enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators. Analogues containing the 4-methylsulfonylphenyl group have shown inhibitory activity against these enzymes. In a study of multi-target non-steroidal anti-inflammatory drugs, a dithiole-3-thione derivative, 5-(4-(methylsulfonyl)phenyl)-4-p-tolyl-3H-1,2-dithiole-3-thione , was found to inhibit 5-LOX with an IC50 value of approximately 10 µM. mdpi.com

More potent inhibition was observed with a series of 1,5-disubstituted pyrazole-3-carboxamides. By incorporating a 4-methylsulfonylphenyl moiety, researchers developed compounds with significant 5-LOX inhibitory activity. Nine selected compounds from this series demonstrated IC50 values in the range of 0.45 µM to 1.07 µM in cell-based assays. semanticscholar.org

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by 4-Methylsulfonylphenyl Analogues

| Compound Class | Specific Analogue | 5-LOX IC50 (µM) | Assay Type |

|---|---|---|---|

| Dithiole-3-thione Derivative | 5-(4-(methylsulfonyl)phenyl)-4-p-tolyl-3H-1,2-dithiole-3-thione | ~10 | Not Specified |

| 1,5-Disubstituted Pyrazole-3-carboxamides | 4e | 0.45 | Cell-based |

| 1,5-Disubstituted Pyrazole-3-carboxamides | 5f | 0.52 | Cell-based |

| 1,5-Disubstituted Pyrazole-3-carboxamides | 6b | 0.49 | Cell-based |

Data sourced from multiple studies. mdpi.comsemanticscholar.org

The determination of inhibition kinetics provides deeper insight into the potency and mechanism of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is the most commonly reported metric, representing the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. The inhibition constant (Ki), conversely, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme, independent of substrate concentration. swu.ac.th

For analogues of this compound, IC50 values have been extensively documented, particularly for COX and LOX enzymes as detailed in the tables above. nih.govresearchgate.netmdpi.commdpi.comsemanticscholar.org These values demonstrate potent inhibition, often in the nanomolar to low micromolar range.

Directly reported Ki values are less common in the literature for this specific class of compounds. However, for 3-(4-methylsulfonylphenyl)-4-phenyl-5-trifluoromethyl isoxazole (B147169) ([11C]TMI) , a structurally related selective COX-2 inhibitor, a Ki value of less than 1 nM has been reported, indicating very high binding affinity. snmjournals.org The relationship between IC50 and Ki is dependent on the mechanism of inhibition (e.g., competitive, non-competitive) and the experimental conditions, including enzyme and substrate concentrations. swu.ac.th Therefore, while the low IC50 values for many 4-methylsulfonylphenyl analogues suggest strong binding affinity, direct Ki measurements are necessary for precise quantification and comparison across different studies.

In Vitro Assays for Key Enzyme Targets

The biological activity of a chemical entity is intrinsically linked to its interactions with biomolecules. This section delineates the known and potential protein binding partners of this compound and its influence on specific metabolic pathways. The analysis distinguishes between data directly pertaining to the compound and inferences drawn from the activities of its core picolinic acid scaffold.

Interactions with Zinc Finger Proteins (ZFPs)

Direct experimental evidence detailing the interaction between this compound and Zinc Finger Proteins (ZFPs) is not available in the current scientific literature. However, an indirect interaction can be postulated based on the well-established zinc-chelating properties of the picolinic acid moiety. wikipedia.org

ZFPs are a diverse class of proteins characterized by the presence of one or more zinc finger domains. These domains are crucial for maintaining the protein's three-dimensional structure, which is often essential for their function in DNA binding and protein-protein interactions. The structural integrity of a classical zinc finger is dependent on the coordination of a zinc ion by cysteine and/or histidine residues. pensoft.net

Picolinic acid is recognized as an effective bidentate chelating agent for divalent metal ions, including zinc (Zn²⁺). wikipedia.orgnih.gov This chelation occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. wikipedia.org This inherent property of the picolinic acid scaffold suggests a potential for this compound to sequester zinc ions. By chelating zinc, the compound could disrupt the structural integrity of ZFPs, thereby modulating their function. This remains a hypothetical mechanism that requires experimental validation. A study on a fluorescent derivatization reaction for picolinic acid noted that it readily forms chelates with zinc acetate. nih.gov

Binding to MDM2 Protein

There is currently no published research specifically demonstrating the binding of this compound to the Murine Double Minute 2 (MDM2) protein. The MDM2 protein is a key negative regulator of the p53 tumor suppressor, and inhibiting the MDM2-p53 protein-protein interaction is a significant strategy in cancer therapy. nih.govnih.gov Small-molecule inhibitors that disrupt this interaction have been developed. nih.gov While various picolinamide (B142947) derivatives have been synthesized and investigated for anticancer activities, including as VEGFR-2 inhibitors, their interaction with MDM2 has not been a primary focus in the available literature. nih.gov Therefore, any potential for this compound to act as an MDM2 inhibitor is speculative and not supported by current data.

Chelation of Metal Ions by Picolinic Acid Scaffold

The picolinic acid backbone of this compound is a well-documented chelating agent for a variety of metal ions. wikipedia.orgnih.gov This chelation is a key aspect of its biological activity. Picolinic acid acts as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen atoms. wikipedia.org This interaction forms a stable five-membered ring structure with the metal ion.

The ability of picolinic acid to chelate metal ions is significant in biological systems. For instance, it is known to form complexes with essential trace elements, potentially influencing their bioavailability and transport. Studies have demonstrated the chelation of several physiologically important metal ions by the picolinic acid scaffold.

| Metal Ion | Type of Complex | Reference |

| Zinc (II) | Bidentate | wikipedia.orgnih.gov |

| Iron (II) | Bidentate | wikipedia.org |

| Copper (II) | Bidentate | wikipedia.org |

| Cobalt (II) | Bidentate | hmdb.ca |

| Manganese (II) | Bidentate | wikipedia.orghmdb.ca |

| Molybdenum | Bidentate | wikipedia.org |

| Chromium | Bidentate | wikipedia.org |

This table is generated based on data for the picolinic acid scaffold.

Modulation of Specific Biochemical Pathways

The introduction of a compound into a biological system can perturb metabolic networks. This section explores the documented influence of the picolinic acid scaffold on key biochemical pathways.

Influence on Tryptophan Metabolism and Kynurenine (B1673888) Pathway

Picolinic acid is an endogenous metabolite of the essential amino acid L-tryptophan, formed via the kynurenine pathway. wikipedia.orgmdpi.com This pathway is responsible for the majority of tryptophan catabolism and produces several neuroactive and immunomodulatory molecules. wikipedia.orgnih.gov The formation of picolinic acid from 2-amino-3-carboxymuconate-6-semialdehyde is an enzymatic process. mdpi.com

The presence of picolinic acid within this pathway suggests that this compound, by mimicking an endogenous molecule, could influence its regulatory functions. Picolinic acid itself has been shown to possess a range of biological effects, including neuroprotective and immunomodulatory properties. wikipedia.orgnih.gov It can act as a costimulus for macrophage activation and modulate the production of inflammatory mediators.

| Biological Effect of Picolinic Acid | System/Cell Type | Outcome | Reference |

| Macrophage Activation | Murine Macrophages | Costimulus for reactive nitrogen intermediate production | |

| Chemokine Induction | Mouse Macrophages | Potent activator of MIP-1α and MIP-1β expression | |

| T-cell Function | Human CD4+ T cells | Suppression of proliferation and metabolic activity | |

| Immunosuppression | General | Mediator of immunosuppression by IDO-expressing cells |

This table summarizes the documented effects of the parent picolinic acid molecule on the kynurenine pathway and related immunological responses.

Impact on Glycolytic Pathway Activity

Direct studies on the effect of this compound on the glycolytic pathway are not available. However, research on picolinic acid provides some insights into its potential to modulate cellular metabolism.

Effects on Cellular Growth Control Mechanisms (e.g., G1/G2 arrest)

No published studies were found that investigate the effects of this compound on the cell cycle or its potential to induce arrest at the G1 or G2 checkpoints. Research into the impact of this compound on the proteins and signaling pathways that govern cell cycle progression, such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint inhibitors, is not available in the current body of scientific literature. Therefore, no data can be presented on its specific influence on cellular growth control mechanisms.

Investigated Role in Modulating Other Biological Pathways

There is a lack of available research detailing the role of this compound in the modulation of other biological pathways. Scientific investigations into its potential interactions with other signaling cascades, metabolic pathways, or enzymatic activities have not been reported in accessible literature. Consequently, a detailed account of its broader biological effects and molecular targets cannot be provided at this time.

Structure Activity Relationship Sar and Rational Design Paradigms

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the physicochemical properties that are critical for their function.

Development of 3D-QSAR Models for Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.govaffinisep.comnih.gov The development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), has been pivotal in designing new picolinic acid-based herbicides with improved efficacy. nih.gov These models correlate the steric and electrostatic fields of molecules with their herbicidal activity, providing a three-dimensional map of the structural requirements for optimal interaction with the biological target.

In a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, a 3D-QSAR model was constructed to guide the synthesis of more potent herbicides. nih.gov The model was developed using the IC50 values for the inhibition of Arabidopsis thaliana root growth. The statistical significance of the CoMFA model was demonstrated by a high cross-validated correlation coefficient (q²) of 0.679 and a non-cross-validated correlation coefficient (r²) of 0.848. nih.gov The steric and electrostatic fields contributed 62.7% and 36.3%, respectively, to the model, indicating that both the shape and electronic properties of the substituents are crucial for herbicidal activity. nih.gov

The contour maps generated from the CoMFA model provide valuable insights into the SAR of these compounds. For instance, sterically favorable regions (green contours) and unfavorable regions (yellow contours) highlight the importance of the size and shape of the substituents on the aryl ring. Similarly, electrostatically favorable regions for positive (blue contours) and negative (red contours) charges indicate where specific electronic properties are desired. While this study did not specifically include 4-(4-Methylsulfonylphenyl)picolinic acid, the findings suggest that the methylsulfonylphenyl group would need to fit within the optimal steric and electrostatic parameters defined by the model to exhibit high herbicidal potency. The bulky and electron-withdrawing nature of the methylsulfonyl group would significantly influence these interactions.

The following table summarizes the results of the 3D-QSAR study on a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which can be used to infer the potential activity of related compounds.

Table 1: Statistical Parameters of the CoMFA Model for Herbicidal Picolinic Acid Derivatives

| Parameter | Value |

|---|---|

| q² (cross-validated r²) | 0.679 |

| r² (non-cross-validated r²) | 0.848 |

| Standard Error of Estimate (SEE) | 0.337 |

| F-statistic (F) | 44.660 |

| Optimal Number of Components (ONC) | 4 |

| Steric Field Contribution | 62.7% |

| Electrostatic Field Contribution | 36.3% |

Data from Feng et al., 2023. nih.gov

Application of QSAR in Enzyme Inhibitor Design

The picolinic acid scaffold is not only relevant in herbicides but also serves as a template for the design of enzyme inhibitors. nih.govnih.gov QSAR studies have been successfully applied to understand and predict the inhibitory activity of picolinic acid derivatives against various enzymes.

A notable example is the QSAR study of picolinic acid derivatives as inhibitors of dopamine (B1211576) β-monooxygenase (DBM), an enzyme involved in the biosynthesis of norepinephrine. nih.gov In this study, a series of 22 picolinic acids with substitutions at the 4- and 5-positions were synthesized and their inhibitory potencies (pI50) were determined. The QSAR analysis revealed that the inhibitory activity was correlated with electronic, hydrophobic, and steric properties of the substituents. Specifically, a more negatively charged carboxylate group, more lipophilic substituents at the 4-position, and bulkier substituents at the 5-position were found to enhance the inhibitory activity. nih.gov

The CoMFA model developed in this study corroborated these findings, with the electrostatic field around the carboxylate group and the steric fields around the 4- and 5-positions being significant contributors to the model. nih.gov Although this compound was not part of this study, the results suggest that the placement of the methylsulfonylphenyl group at the 4-position would introduce a significant steric and electronic influence that would need to be accommodated by the enzyme's active site. The lipophilic nature of the phenyl ring could be favorable, while the bulky sulfonyl group might have a more complex effect, depending on the topology of the binding pocket.

The following table presents the key findings from the QSAR analysis of picolinic acid derivatives as DBM inhibitors.

Table 2: QSAR Findings for Picolinic Acid-Based DBM Inhibitors

| Position of Substitution | Favorable Property for Increased Inhibition |

|---|---|

| Carboxylate Group (Position 2) | Increased negative charge |

| Position 4 | Increased lipophilicity |

| Position 5 | Increased bulk and molar refractivity |

Data from Klebe et al., 1994. nih.gov

Qualitative SAR Analysis of Substituted Picolinic Acid Derivatives

Qualitative SAR analysis involves examining the relationship between the structural features of a molecule and its biological activity without developing a mathematical model. This approach provides valuable, albeit non-quantitative, insights into the design of more effective compounds.

Impact of Substitution Patterns on Biological Potency

The biological potency of picolinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine (B92270) ring and any appended aryl rings. nih.gov In the context of herbicidal activity, the substitution pattern on the picolinic acid core is critical for its interaction with the auxin signaling F-box (AFB) proteins, which are the primary receptors for this class of herbicides. nih.gov

Studies on various series of picolinic acid herbicides have shown that substitutions at the 4-, 5-, and 6-positions of the pyridine ring can dramatically alter herbicidal activity and selectivity. nih.govnih.gov For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the substituents on the aryl ring of the pyrazole (B372694) moiety had a profound impact on the herbicidal potency. nih.gov The introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring generally led to increased activity. nih.gov

Contribution of the Methylsulfonylphenyl Group to Activity

The methylsulfonylphenyl group is a common substituent in medicinal chemistry and is known to influence the physicochemical and biological properties of a molecule. The sulfonyl group is a strong hydrogen bond acceptor and can participate in key interactions with biological targets. nih.gov It is also a bioisostere for other functional groups, and its incorporation can modulate properties like solubility, lipophilicity, and metabolic stability.

In a study of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines as selective COX-2 inhibitors, the 4-methylsulfonylphenyl group was found to be a key pharmacophoric element. nih.gov The sulfonyl group was shown to fit into a specific pocket of the COX-2 enzyme, contributing to the compound's potency and selectivity. This suggests that the methylsulfonylphenyl group in this compound could play a similar role in binding to its target protein, potentially through hydrogen bonding interactions with the sulfonyl oxygens and hydrophobic interactions of the phenyl ring.

Pharmacophore Development and Optimization

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological target. Pharmacophore models are essential tools in rational drug design, guiding the optimization of lead compounds and the discovery of new ones through virtual screening. dovepress.com

For picolinic acid-based herbicides, the pharmacophore is generally understood to mimic that of the natural auxin, indole-3-acetic acid (IAA). The key features of the auxin pharmacophore include an aromatic ring system and a carboxylic acid group separated by a specific distance. researchgate.net This allows these synthetic auxins to bind to the TIR1/AFB family of auxin receptors. nih.gov

Pharmacophore models for synthetic auxins have been developed to capture the essential features for binding. These models typically include a hydrophobic aromatic feature and a hydrogen bond acceptor/anionic feature corresponding to the carboxylic acid. The spatial arrangement of these features is critical for activity.

While a specific pharmacophore model for this compound has not been reported, we can infer its potential features based on the general auxin pharmacophore. The picolinic acid moiety would provide the core scaffold with the essential carboxylic acid group. The 4-(4-methylsulfonylphenyl) group would act as a large hydrophobic and electronically distinct substituent. A refined pharmacophore model for this specific subclass of picolinic acids would likely include additional features to account for the interactions of the methylsulfonylphenyl group, such as a hydrogen bond acceptor feature for the sulfonyl group and a hydrophobic feature for the phenyl ring. The optimization of this pharmacophore would involve modifying the substituents to enhance the interactions with the target protein, leading to improved biological activity.

The following table lists the key pharmacophoric features generally considered for auxin mimic herbicides.

Table 3: General Pharmacophoric Features for Auxin Mimic Herbicides

| Pharmacophoric Feature | Description |

|---|---|

| Aromatic Ring | Provides a hydrophobic surface for interaction with the receptor. |

| Carboxylic Acid | Acts as a hydrogen bond donor and acceptor, and is typically ionized at physiological pH, forming an anionic site for electrostatic interactions. |

| Linker | The spatial arrangement and distance between the aromatic ring and the carboxylic acid are crucial for proper binding. |

| Additional Substituents | Can provide additional hydrophobic or electronic interactions to enhance binding affinity and selectivity. |

Based on general knowledge of auxin pharmacophores. dovepress.comresearchgate.net

Rational Design Principles for Enhanced Target Engagement

The rational design of analogs of "this compound" with improved target engagement hinges on a systematic exploration of its chemical structure. This involves understanding the contribution of each component to target binding and leveraging this knowledge to introduce modifications that enhance affinity and efficacy. Key to this process are computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies, which can predict how structural changes will affect binding.

The picolinic acid scaffold is a recognized motif in medicinal chemistry, often utilized for its ability to chelate metal ions and form critical hydrogen bonds within enzyme active sites. pensoft.netnih.gov The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can act as key hydrogen bond donors and acceptors, anchoring the molecule to the target protein. pensoft.net

The 4-phenyl substituent provides a scaffold for further functionalization. The nature and position of substituents on this ring can significantly influence the compound's electronic properties, hydrophobicity, and steric profile, all of which are critical for optimal target interaction. nih.gov

The 4-methylsulfonylphenyl group is a particularly important feature. The sulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions with the target protein. pensoft.netnih.gov Its presence can also confer favorable physicochemical properties, such as improved solubility and metabolic stability. The methyl group can engage in hydrophobic interactions within a corresponding pocket of the target protein. nih.gov

To enhance target engagement, a medicinal chemist might explore several avenues of modification, guided by the principles of SAR. These modifications can be broadly categorized into alterations of the picolinic acid core, the phenyl linker, and the methylsulfonylphenyl moiety.

For instance, substitution on the picolinic acid ring itself could modulate the acidity of the carboxylic acid or introduce new interaction points. Altering the substitution pattern on the central phenyl ring can optimize van der Waals contacts and electronic complementarity with the target's binding site. Furthermore, bioisosteric replacement of the methylsulfonyl group with other functional groups, such as a sulfonamide or a phosphonate, could fine-tune the electronic and steric properties to achieve a better fit. pensoft.net

Molecular docking studies can provide valuable insights into the putative binding mode of "this compound" within its target's active site. These computational models can highlight key amino acid residues that interact with the ligand and suggest modifications that could strengthen these interactions. For example, if a model indicates an unoccupied hydrophobic pocket adjacent to the methylsulfonyl group, expanding this group to a larger alkyl or cycloalkyl substituent could lead to a significant increase in binding affinity.

The following data table, based on hypothetical SAR data for a generic kinase target, illustrates how systematic modifications to the core structure of "this compound" could influence its inhibitory activity. This type of data is crucial for guiding the rational design of more potent and selective inhibitors.

| Compound ID | R1 (Picolinic Acid Ring) | R2 (Central Phenyl Ring) | R3 (Sulfonyl Moiety) | IC50 (nM) | Fold Improvement |

| 1 | H | H | -SO2CH3 | 100 | Baseline |

| 2 | 5-F | H | -SO2CH3 | 50 | 2x |

| 3 | H | 3-Cl | -SO2CH3 | 75 | 1.3x |

| 4 | H | H | -SO2NH2 | 120 | 0.8x |

| 5 | H | H | -SO2CH2CH3 | 80 | 1.25x |

| 6 | 5-F | 3-Cl | -SO2CH3 | 25 | 4x |

This table is for illustrative purposes and the data is hypothetical, designed to demonstrate SAR principles.

The data in the table suggests that fluorination at the 5-position of the picolinic acid ring (Compound 2) and the introduction of a chloro group at the 3-position of the central phenyl ring (Compound 3) both lead to an increase in potency. Combining these two modifications (Compound 6) results in a synergistic improvement in activity. Conversely, replacing the methylsulfonyl group with a sulfonamide (Compound 4) slightly decreases activity, indicating the importance of the methyl group for this hypothetical target. Increasing the alkyl chain on the sulfonyl group (Compound 5) provides a modest benefit. This systematic approach allows for the development of a detailed SAR profile, which is essential for the rational design of next-generation inhibitors with enhanced target engagement.

Advanced Analytical Methodologies in Research on 4 4 Methylsulfonylphenyl Picolinic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical goal, such as quantification or purification.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of picolinic acid derivatives. In typical applications, reversed-phase columns, such as C18 or phenyl-based columns, are employed for separation. For instance, the analysis of related picolinic acid structures has been successfully performed using columns like a Waters Xbridge BEH Phenyl column (3.0 mm × 100 mm, 2.5 μm). rsc.org The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, for example, 265 nm or 300 nm. rsc.org

In the analysis of picolinic acid in biological samples, methods have been developed using a C18 column with a mobile phase containing a phosphate (B84403) buffer and ion-pairing reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to achieve high specificity and sensitivity. phytobank.cachemicalbook.com Such methods demonstrate the robustness of HPLC for quantifying picolinic acid and its analogues in complex matrices. phytobank.ca

Table 1: Example HPLC Conditions for Picolinic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Xbridge BEH Phenyl (3.0 x 100 mm, 2.5 µm) rsc.org | Capcell Pak C18 chemicalbook.comrsc.org |

| Mobile Phase | Water/Acetonitrile with 0.2% Trifluoroacetic Acid (TFA) rsc.org | 0.1 M Sodium Phosphate (pH 3.0) with Zinc Acetate and Trimethylamine chemicalbook.comrsc.org |

| Detection | UV at 300 nm rsc.org | Fluorescence (Ex: 336 nm, Em: 448 nm) after post-column UV irradiation chemicalbook.comrsc.org |

| Application | Reaction monitoring, purity analysis rsc.org | Quantification in biological serum chemicalbook.comrsc.org |

This table is illustrative of methods used for picolinic acid and its derivatives and may be adapted for 4-(4-Methylsulfonylphenyl)picolinic acid.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

For more complex analyses requiring higher resolution and faster run times, Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly increased efficiency and speed over traditional HPLC. A targeted UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method developed for tryptophan metabolites, including picolinic acid, achieved a chromatographic cycle time of just 7 minutes. hmdb.ca This high-throughput capability makes UHPLC ideal for large-scale clinical and metabolic studies where many samples must be analyzed quickly and efficiently. hmdb.ca The enhanced sensitivity of UHPLC, especially when coupled with mass spectrometry, enables the measurement of low-concentration intermediates that might be missed in less sensitive assays. hmdb.ca

Mixed-Mode Chromatography for Ionizable Species

This compound is an ionizable compound, containing both a hydrophobic phenylsulfonylphenyl moiety and an acidic picolinic acid group. Mixed-mode chromatography is exceptionally well-suited for such molecules as it utilizes stationary phases with multiple retention mechanisms, typically combining reversed-phase and ion-exchange properties. chemicalbook.comnih.gov This allows for the simultaneous separation of acidic, basic, and neutral compounds in a single run. nih.gov

Columns like the Primesep 100, which operate on a cation-exchange mixed-mode mechanism, can effectively separate isomers of pyridinecarboxylic acids that have very similar hydrophobic and ionic characteristics. hmdb.ca Retention is controlled by adjusting the mobile phase's organic solvent content and ionic strength, offering greater flexibility and control over selectivity compared to single-mode chromatography. nih.govhmdb.ca A key advantage of mixed-mode columns is the ability to retain and analyze polar and ionizable compounds without the need for ion-pairing reagents, making them highly compatible with mass spectrometry detection. chemicalbook.com

Spectroscopic Characterization for Structural Elucidation and Interaction Studies

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds and for studying their interactions with other molecules.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS provides precise mass information, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule. LC-MS/MS methods have been developed for the sensitive quantification of related carboxylic acids in various matrices. For instance, a method for zolpidem phenyl-4-carboxylic acid (ZPCA), a metabolite with a similar structural element, demonstrated lower limits of quantification at the picogram-per-milligram level in hair samples. wikipedia.org Such high sensitivity is a hallmark of tandem MS. hmdb.ca

Table 2: Illustrative Parameters for LC-MS/MS Analysis

| Parameter | Description | Example Value (for a related compound) |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. | ESI Positive wikipedia.org |

| Analysis Mode | Multiple-Reaction Monitoring (MRM) for high selectivity and sensitivity. wikipedia.org | - |

| Precursor Ion (Q1) | The m/z of the intact molecule to be fragmented. | - |

| Product Ion (Q3) | The m/z of a characteristic fragment used for quantification. | - |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably measured. | 0.5 pg/mg (for ZPCA) wikipedia.org |

| Calibration Range | The concentration range over which the method is linear and accurate. | 0.5–200.0 pg/mg (for ZPCA) wikipedia.org |

This table provides an example of the types of parameters and data generated in an LC-MS/MS method. Specific values would need to be determined experimentally for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the exact structure of an organic molecule in solution. thermofisher.com Proton (¹H NMR) and Carbon-13 (¹³C NMR) are the most common NMR experiments.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would confirm the presence and connectivity of the protons on the pyridine (B92270) and phenyl rings, as well as the methyl group of the sulfonyl moiety. nih.govnih.gov

¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org

While specific spectral data for this compound is not detailed in the provided search results, characterization data for closely related structures, such as 2-picolinic acid and various phenylsulfone derivatives, are widely available and demonstrate the utility of the technique. chemicalbook.comrsc.orgnih.govnih.gov For example, the ¹H NMR spectrum of 2-picolinic acid clearly shows the distinct signals for the four protons on the pyridine ring. chemicalbook.comrsc.org Similarly, the synthesis of various molecules containing the methylsulfonyl phenyl group has been confirmed using NMR, where the characteristic signals for the aromatic protons and the methyl singlet are identified. nih.govgoogle.com This foundational use of NMR is critical for verifying the identity and purity of the target compound after synthesis. rsc.org

Raman and Fluorescence Spectroscopy for Molecular Fingerprinting and Detection

Raman spectroscopy serves as a powerful tool for generating a specific "chemical fingerprint" of a molecule, based on its unique vibrational modes. hovione.com This non-destructive technique involves inelastic scattering of monochromatic light, providing detailed information about chemical bonds and molecular symmetry, which is invaluable for both qualitative and quantitative applications. hovione.com In the context of "this compound," Raman spectroscopy can be used to identify the compound, confirm its structural integrity, and differentiate it from related substances or impurities. The Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups, such as the sulfonyl (SO₂) group, the pyridine ring, and the phenyl ring.

Furthermore, Raman spectroscopy is highly sensitive to changes in the crystalline structure, making it an essential technique for studying polymorphism. hovione.com Different polymorphic forms of a compound will produce distinct Raman spectra, allowing for the detection and monitoring of polymorphic conversions in real-time, which is a critical aspect of pharmaceutical development and quality control. hovione.comamericanpharmaceuticalreview.com For instance, Fourier-Transform (FT) Raman spectroscopy has been successfully used to differentiate between various crystal forms of active pharmaceutical ingredients (APIs) and can detect contaminant forms at levels as low as ~5%. americanpharmaceuticalreview.com

Fluorescence spectroscopy, while sometimes seen as an interference in Raman measurements, is itself a highly sensitive detection method. nih.gov If "this compound" or its derivatives exhibit fluorescence, this property can be exploited for highly sensitive quantification and detection, particularly in biological systems where low concentrations are common.

Table 1: Expected Raman Vibrational Modes for this compound This table is illustrative and based on typical vibrational frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (R-SO₂-R') | Symmetric & Asymmetric SO₂ stretching | 1120-1160 & 1300-1350 |

| Pyridine Ring | Ring breathing mode | 990-1030 |

| Pyridine Ring | C-H stretching | 3050-3150 |

| Carboxylic Acid (COOH) | C=O stretching | 1680-1710 |

| Substituted Benzene Ring | Ring stretching | 1400-1600 |

UV-Visible Spectroscopy for Quantitative Analysis and Interaction Monitoring

UV-Visible spectroscopy is a robust and widely used technique for the quantitative analysis of aromatic compounds like "this compound." Many active pharmaceutical ingredients (APIs) exhibit significant absorption in the UV spectrum, typically between 200 and 400 nm, due to electronic transitions in their chromophores. researchgate.netnih.gov The method is based on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, and path length, making it ideal for determining the concentration of the compound in bulk form or in pharmaceutical formulations. researchgate.netmu-varna.bg Derivative spectroscopy can be employed to enhance resolution and eliminate background interference from excipients, further improving the accuracy of quantification. researchgate.net

Beyond simple quantification, UV-Vis spectroscopy is a valuable tool for monitoring dynamic processes and molecular interactions. As a Process Analytical Technology (PAT) tool, in-line UV-Vis spectroscopy can be used for real-time monitoring of concentration and solubility during manufacturing processes like hot-melt extrusion. nih.gov Changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity (hyperchromic or hypochromic effect), can signify molecular interactions. For example, the binding of "this compound" to a biological target like a protein could alter its electronic environment, leading to a measurable spectral shift. This allows for the study of binding kinetics and the determination of binding constants.

Table 2: Illustrative Application of UV-Vis for Interaction Monitoring This table presents hypothetical data to illustrate how spectral shifts can indicate molecular interactions.

| Sample Condition | Hypothetical λmax (nm) | Interpretation |

|---|---|---|

| Compound in aqueous buffer | 275 | Baseline spectrum of the free compound. |

| Compound + Target Protein | 282 | A red shift (bathochromic shift) suggests the compound has entered a different, likely more non-polar, microenvironment upon binding to the protein. |

| Compound in non-polar solvent | 280 | Shift in a non-polar solvent helps to confirm the nature of the interaction observed with the protein. |

X-ray Diffraction for Solid-State Structure Analysis

X-ray diffraction (XRD) is the definitive method for analyzing the solid-state structure of crystalline materials. nih.gov This technique provides detailed information on the atomic and molecular arrangement within a crystal lattice. Two primary XRD methods are employed in pharmaceutical research:

Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides an unambiguous three-dimensional model of the molecule. nih.gov It allows for the precise determination of bond lengths, bond angles, torsion angles, and the conformation of the molecule in the solid state. nih.govmdpi.com Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions like hydrogen bonds, which are critical for understanding the physical properties of the solid. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used on microcrystalline powders and is a cornerstone of solid-state characterization in the pharmaceutical industry. nih.govmdpi.com It generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline form. PXRD is the primary tool for identifying polymorphs, monitoring phase purity, detecting crystalline-to-amorphous transformations, and ensuring batch-to-batch consistency of the API. americanpharmaceuticalreview.commdpi.com Even in cases where single crystals are difficult to obtain, advanced algorithms can now be used to solve crystal structures directly from high-quality powder diffraction data. mdpi.com

For "this compound," XRD analysis is indispensable for defining its solid-state form, which has profound implications for its stability, solubility, and bioavailability.

Table 3: Example Crystallographic Data for a Picolinic Acid Derivative (N-(4-methoxyphenyl)picolinamide) Data sourced from a study on a related picolinamide (B142947) compound to illustrate the outputs of an XRD analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0163 (10) |

| b (Å) | 5.5397 (4) |

| c (Å) | 17.0620 (13) |

| β (°) | 97.585 (7) |

| Volume (ų) | 1126.84 (15) |

Emerging Analytical Strategies for Complex Biological Systems

While classical analytical methods are foundational, research on compounds like "this compound" increasingly benefits from emerging strategies designed for the complexity of biological systems. These methods aim to provide greater sensitivity and spatial or temporal resolution in situ.

One major advancement is the use of Surface-Enhanced Raman Spectroscopy (SERS) . SERS dramatically amplifies the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at very low concentrations, making it suitable for intracellular studies. nih.gov For example, SERS probes have been developed to measure pH within living cells, demonstrating the potential to track the local environment around a drug molecule or its target. nih.gov

Hyperspectral Imaging is another powerful emerging technique that combines spectroscopy with imaging to provide spatially resolved chemical information. nih.gov By acquiring a full spectrum (e.g., UV-Vis or Raman) at every pixel of an image, it is possible to map the distribution of a compound within a complex, heterogeneous sample like a tissue section or a cellular cluster. nih.gov

Finally, ultra-sensitive techniques like Tip-Enhanced Raman Spectroscopy (TERS) push the limits of detection to the single-molecule level. aps.org TERS uses a metalized scanning probe tip to create a highly localized signal enhancement, enabling the acquisition of vibrational spectra from individual molecules. aps.org While technically demanding, this approach offers unparalleled insight into molecular behavior and interactions in a biological context.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, geometry, and various physicochemical properties of a molecule. These methods are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that has proven effective for calculating the electronic properties of organic molecules, including various picolinic acid derivatives. researchgate.netacademicjournals.org This method is valued for its balance of accuracy and computational efficiency. researchgate.net DFT calculations can determine the optimized molecular geometry, charge distributions, and spectroscopic parameters. researchgate.netmdpi.com

Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.comnih.gov For substituted picolinic acids, DFT studies have shown how different functional groups (e.g., electron-donating or electron-withdrawing) influence the electronic properties and reactivity of the molecule. academicjournals.org For instance, studies on related compounds have used DFT to analyze charge transfer within the molecule and identify potential reaction sites. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for Picolinic Acid Derivatives This table illustrates typical parameters obtained from DFT calculations as seen in studies of analogous compounds. Specific values for 4-(4-Methylsulfonylphenyl)picolinic acid would require a dedicated computational study.

| Calculated Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. nih.gov | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. nih.gov | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating molecular stability. nih.gov | Assesses chemical reactivity and kinetic stability. |

| Mulliken/Natural Charges | Distribution of electron charge among the atoms in the molecule. nih.gov | Helps identify electrostatic interaction sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Predicts solubility and intermolecular interactions. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. These methods, such as Hartree-Fock (HF), are known for their high accuracy, though they are often more computationally demanding than DFT. researchgate.netresearchgate.net

Ab initio calculations are frequently used alongside DFT to provide a comparative analysis of molecular properties, such as chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In studies of related picolinic acid molecules, results from ab initio calculations have shown a strong correlation with experimental data, validating the computational models used. researchgate.netresearchgate.net These high-accuracy calculations are particularly valuable for establishing a reliable benchmark for the geometric and electronic properties of a molecule before proceeding with more complex simulations like molecular docking or dynamics.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery and molecular biology.

Molecular docking simulations can predict how this compound might bind within the active site of a target protein. The process involves sampling numerous possible conformations and orientations (poses) of the ligand within the binding site and then using a scoring function to rank them. nih.gov This scoring function estimates the binding affinity, often represented as a binding free energy value, which helps in identifying the most stable and likely binding mode. nih.govnih.gov

The accuracy of these predictions is critical for understanding the compound's potential biological activity. nih.gov For structurally related compounds, such as cyclooxygenase (COX) inhibitors that also contain a sulfonylphenyl group, docking has been essential in rationalizing their inhibitory mechanism. mdpi.comresearchgate.net The predicted binding affinity provides a quantitative measure (e.g., Kd or Ki) that can be used to prioritize compounds for further experimental testing. nih.gov

Table 2: Key Parameters in Molecular Docking Analysis

| Parameter | Description | Significance |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. nih.gov | Determines which specific interactions are possible between the ligand and protein. |

| Binding Affinity Score | A numerical value that estimates the strength of the ligand-protein interaction (e.g., in kcal/mol). nih.gov | Used to rank and compare different ligands or binding poses; a lower energy value typically indicates stronger binding. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. mdpi.com | Used in docking validation to compare the predicted pose to a known crystal structure pose. A low RMSD indicates a successful prediction. |

Elucidation of Molecular Interactions at Enzyme Active Sites

Beyond predicting the binding pose, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

By analyzing the docked pose of a compound like this compound, researchers can identify key amino acid residues in the enzyme's active site that are crucial for binding. nih.gov For example, the picolinic acid moiety could form hydrogen bonds with polar residues, while the methylsulfonylphenyl group might engage in hydrophobic or π-stacking interactions within a nonpolar pocket of the active site. Understanding these specific interactions is fundamental to explaining the compound's mechanism of action and can guide the rational design of new, more potent analogues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics